Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate
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Overview
Description
Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate is a complex organic compound with the molecular formula C20H20N2O4 and a molar mass of 352.3838 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Functionalization: The indole core is then functionalized with various substituents, including the ethoxyanilino and oxoethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral properties.
Uniqueness
Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-3-26-17-8-6-16(7-9-17)21-19(23)13-22-11-10-14-4-5-15(12-18(14)22)20(24)25-2/h4-12H,3,13H2,1-2H3,(H,21,23) |
InChI Key |
YARUSKMWFVYZES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C(=O)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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